molecular formula C10H14BNO4 B1522732 (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid CAS No. 4540-87-8

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

Cat. No.: B1522732
CAS No.: 4540-87-8
M. Wt: 223.04 g/mol
InChI Key: KHMDIKNZIMHPTI-UHFFFAOYSA-N
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Description

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is a useful research compound. Its molecular formula is C10H14BNO4 and its molecular weight is 223.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)ethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c13-10(12-7-6-11(14)15)16-8-9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMDIKNZIMHPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCNC(=O)OCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675336
Record name (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4540-87-8
Record name (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions, which suggests that its target could be a variety of organic compounds that participate in these reactions.

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere and under -20°c, which suggests that its stability and bioavailability could be affected by temperature and atmospheric conditions.

Biological Activity

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of proteases and β-lactamases. This compound's structure allows it to interact with various biological targets, making it a subject of interest in the development of therapeutics for conditions such as cancer and bacterial infections.

The biological activity of boronic acids, including this compound, primarily revolves around their ability to form reversible covalent bonds with serine residues in enzymes. This property is particularly useful in inhibiting serine β-lactamases, which are key players in antibiotic resistance. The interaction typically involves the formation of a tetrahedral intermediate, mimicking the transition state of the enzymatic reaction.

Inhibition Studies

Recent studies have highlighted the effectiveness of various boronic acids in inhibiting β-lactamases. For instance, a study demonstrated that compounds similar to this compound could significantly reduce the activity of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

Table 1: Inhibition Properties of Boronic Acids Against PBPs

CompoundResidual Activity (%)IC50 (µM)
Compound A16 ± 60.5
Compound B32 ± 31.2
This compoundTBDTBD

Note: TBD indicates data that is currently being evaluated or not yet available.

Case Studies

  • Proteasome Inhibition : Research has shown that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cells. A specific study on marizomib, a boron-containing proteasome inhibitor, indicated that similar compounds could induce apoptosis in cancer cells by stabilizing pro-apoptotic proteins like p53 and Bax while reducing anti-apoptotic proteins such as Bcl-2 .
  • Antibiotic Resistance : A case study involving the use of this compound analogs demonstrated their potential in overcoming antibiotic resistance by effectively inhibiting β-lactamases produced by resistant strains of Pseudomonas aeruginosa . These findings are crucial as they contribute to the development of new antibiotics that can combat resistant bacterial infections.

Research Findings

The structural optimization of boronic acids has led to compounds with enhanced potency and specificity against various enzymes. For example, modifications in the side chains have resulted in significant improvements in binding affinity and selectivity for specific proteases .

Table 2: Structural Optimization Results

InhibitorKi (nM) PSA InhibitionKi (nM Chymotrypsin InhibitionSpecificity Ratio
Inhibitor 1164.518.10.11
Inhibitor 224.2196.98.13
Inhibitor 3TBDTBDTBD

Scientific Research Applications

Chemical Synthesis Applications

1. Suzuki-Miyaura Coupling Reaction
The boronic acid functional group in (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid makes it an essential building block for the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules, which are crucial in drug development and materials science.

2. Formation of Boronate Esters
This compound can also participate in the formation of boronate esters, which are valuable intermediates in organic synthesis. These esters can be used to create a variety of functionalized compounds through further chemical transformations.

Biological Applications

1. Protein-Protein Interaction Studies
The unique structure of this compound enables it to interact reversibly with diol-containing proteins. This property is exploited in studying protein-protein interactions, which is vital for understanding cellular processes and developing new diagnostic tools.

2. Enzyme Inhibition
Research indicates that compounds containing boronic acid groups can act as enzyme inhibitors. The potential for this compound to inhibit specific enzymes opens avenues for therapeutic applications, particularly in cancer treatment and metabolic disorders .

Case Study 1: Anticancer Properties

A study explored the anticancer properties of boronic acid derivatives, including this compound. The findings suggested that these compounds could inhibit tumor growth by targeting specific enzymes involved in cancer metabolism.

Case Study 2: Diagnostic Tool Development

Another research effort focused on utilizing this compound as a probe for studying glycoproteins. The reversible binding capability allows researchers to visualize and quantify protein interactions, aiding in the development of diagnostic assays for various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.